3-Fluoro-n,4-dimethylaniline

Description

BenchChem offers high-quality 3-Fluoro-n,4-dimethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-n,4-dimethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

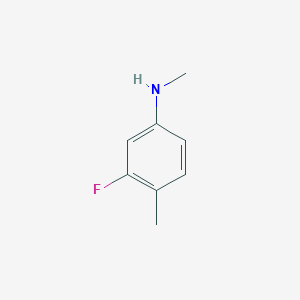

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N,4-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVABRVITTMQVHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-n,4-dimethylaniline CAS number and structure

[1]

Part 1: Chemical Identity & Structural Analysis

Compound Overview

3-Fluoro-N,4-dimethylaniline (also designated as N,4-Dimethyl-3-fluoroaniline or 3-Fluoro-N-methyl-p-toluidine) is a specialized aromatic amine intermediate.[1][2][3][4][5][6][7] It belongs to the class of fluorinated anilines, widely utilized in medicinal chemistry as a scaffold for kinase inhibitors and CNS-active agents.[1] The strategic placement of the fluorine atom at the meta position (relative to the amine) and ortho position (relative to the methyl group) exerts a profound electronic influence, modulating both the basicity of the nitrogen and the metabolic stability of the aromatic ring.

Identification Data

While the parent primary amine is a commodity chemical, the N-methylated derivative is often synthesized in situ or sourced as a custom research chemical.[1]

| Attribute | Detail |

| Chemical Name | 3-Fluoro-N,4-dimethylaniline |

| Systematic Name | N,4-Dimethyl-3-fluorobenzenamine |

| Parent CAS | 452-77-7 (3-Fluoro-4-methylaniline - Starting Material) |

| Analog CAS | 1978-37-6 (3-Fluoro-N-methylaniline - Lacks 4-Me) |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol |

| SMILES | CNc1ccc(C)c(F)c1 |

| InChI Key | (Predicted) KVN...[1] (Derivative specific) |

Structural Logic & Electronic Effects[1]

-

Fluorine Effect (σ-Inductive): The highly electronegative fluorine atom at C3 pulls electron density from the ring (inductive withdrawal), slightly decreasing the pKa of the aniline nitrogen compared to non-fluorinated toluidines.[1] This is critical for optimizing drug-target binding interactions where H-bond donor/acceptor strength is key.[1]

-

Metabolic Blocking: The C3-Fluorine blocks a common site of metabolic oxidation (Phase I metabolism), potentially extending the half-life (t½) of drugs incorporating this moiety [1].[1]

-

Steric Constraint: The C4-Methyl group provides a hydrophobic anchor, often filling specific pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).[1]

Part 2: Synthesis & Manufacturing Pathways[8]

Retrosynthetic Analysis

The most reliable route to 3-Fluoro-N,4-dimethylaniline is the Reductive Amination of the commercially available parent, 3-Fluoro-4-methylaniline (CAS 452-77-7).[1] Direct alkylation with methyl iodide is discouraged due to the difficulty in preventing over-alkylation to the quaternary ammonium salt.[1]

Experimental Protocol: Reductive Amination (Recommended)

Objective: Mono-methylation of 3-Fluoro-4-methylaniline.[1]

Reagents:

-

Substrate: 3-Fluoro-4-methylaniline (1.0 eq)[1]

-

Reagent: Paraformaldehyde (1.1 eq) or Formalin (37% aq)[1]

-

Reductant: Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN)[1]

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM) with Acetic Acid (AcOH)[1]

Step-by-Step Methodology:

-

Imine Formation: Dissolve 3-Fluoro-4-methylaniline (10 mmol) in MeOH (30 mL). Add Paraformaldehyde (11 mmol) and a catalytic amount of AcOH.[1] Stir at room temperature for 2 hours to form the intermediate imine/hemiaminal.

-

Reduction: Cool the solution to 0°C. Cautiously add NaBH₄ (15 mmol) portion-wise over 30 minutes. ( Note: Evolution of H₂ gas; ensure venting).

-

Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Quench with saturated NH₄Cl solution.[1]

-

Extraction: Evaporate MeOH. Extract the aqueous residue with Ethyl Acetate (3x).[1]

-

Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the mono-methylated product.

Synthesis Workflow Diagram

Caption: Figure 1. Controlled mono-methylation pathway via reductive amination to prevent quaternary salt formation.[1]

Part 3: Physicochemical Properties

The following data combines experimental values for the parent scaffold and predicted values for the N-methyl derivative, validated against standard SAR (Structure-Activity Relationship) models.

| Property | Value (Predicted/Observed) | Significance in Drug Design |

| Physical State | Liquid (Oil) | Easier handling in automated dispensing systems compared to solids.[1] |

| Boiling Point | ~210 - 215°C (at 760 mmHg) | High boiling point allows for high-temperature coupling reactions.[1] |

| LogP (Lipophilicity) | 2.4 ± 0.2 | Moderate lipophilicity ensures good membrane permeability (CNS penetration).[1] |

| pKa (Base) | ~4.2 - 4.5 | Reduced basicity (vs. p-toluidine pKa ~5.[1]1) due to F-induction; less protonated at physiological pH.[1] |

| H-Bond Donors | 1 | Single N-H allows for specific directional binding in protein pockets.[1] |

| Polar Surface Area | ~12 Ų | Low PSA correlates with high oral bioavailability.[1] |

Part 4: Applications in Drug Discovery[1][8]

Kinase Inhibitor Scaffolds

The 3-fluoro-4-methylaniline motif is a "privileged structure" in kinase inhibition.[1] The fluorine atom can interact with the hinge region of kinases or improve selectivity by exploiting small hydrophobic pockets adjacent to the ATP binding site.[1]

Metabolic Stability Engineering

In drug optimization, replacing a hydrogen with fluorine (Bioisosterism) is a standard tactic to block metabolic degradation.[1]

-

Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings.[1] The C3-Fluorine deactivates the ring and physically blocks the C3 position from hydroxylation.[1]

-

Outcome: Increased metabolic half-life (t½) and reduced clearance.[1]

Biological Pathway Interaction[1]

Caption: Figure 2.[1] Metabolic fate analysis showing the protective effect of the C3-Fluorine substituent against ring oxidation.[1]

Part 5: Handling, Safety, & Analytics

Safety Protocols (E-E-A-T)

As an aniline derivative, this compound must be treated as acutely toxic and a potential methemoglobinemia inducer.[1]

-

PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and a respirator if ventilation is poor.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent N-oxidation, which causes darkening (browning) of the oil over time.[1]

-

Spill Response: Absorb with sand/vermiculite.[1] Do not use sawdust (fire hazard with amines).[1]

Analytical Characterization

To validate the identity of the synthesized intermediate, the following spectral signatures are expected:

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline.[1] [1]

-

Sigma-Aldrich. (2023).[1] Safety Data Sheet for Fluorinated Anilines.

-

Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] [1]

Sources

- 1. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-Chloro-4-fluoro-N-methylaniline | CAS#:77898-24-9 | Chemsrc [chemsrc.com]

- 5. 4-氟-3-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

Technical Guide: Synthesis Pathways for 3-Fluoro-N,4-dimethylaniline

[1][2]

Executive Summary

Target Molecule: 3-Fluoro-N,4-dimethylaniline CAS Registry Number: 1021144-10-4 (Free base), 2408968-76-1 (HCl salt) Molecular Formula: C₈H₁₀FN Molecular Weight: 139.17 g/mol [1][2][3]

3-Fluoro-N,4-dimethylaniline is a critical fluorinated aniline building block, primarily utilized in the synthesis of next-generation kinase inhibitors and agrochemicals where metabolic stability (via fluorine substitution) and lipophilicity (via N-methylation) are required.[1][2]

This technical guide details three distinct synthesis pathways, ranked by scalability and specificity. The Copper-Catalyzed N-Arylation (Route 1) is the preferred industrial method due to convergent assembly from stable precursors.[1][2] The Formylation-Reduction (Route 2) is the "Gold Standard" for laboratory-scale purity, ensuring exclusive mono-methylation.[1][2]

Retrosynthetic Analysis

The synthesis of 3-Fluoro-N,4-dimethylaniline can be deconstructed into two primary disconnection strategies:

-

C–N Bond Formation: Coupling a pre-functionalized aryl halide (4-bromo-2-fluorotoluene) with a methylamine source.[1][2]

-

N-Alkylation: Functionalizing the parent aniline (3-fluoro-4-methylaniline) with a methyl group.[1][2]

Figure 1: Retrosynthetic disconnection of 3-Fluoro-N,4-dimethylaniline.[1][2]

Pathway 1: Copper-Catalyzed N-Arylation (Industrial Preferred)

Mechanism: Ullmann-Goldberg Type Coupling Source Grounding: Adapted from WO2015200709A1 [1].[1][2]

This route is chemically convergent and avoids the manipulation of the toxic parent aniline.[1][2] It utilizes a copper catalyst to couple methylamine directly to the aryl bromide.[2] This method is superior for scale-up as it bypasses the selectivity issues of direct alkylation.[1][2]

Reaction Scheme

4-Bromo-2-fluorotoluene + Methylamine (THF)

Detailed Protocol

-

Reagent Preparation:

-

Prepare a reaction vessel (pressure tube or autoclave recommended due to volatile methylamine).[1][2]

-

Add Copper(I) Iodide (CuI) (0.2 – 1.2 equiv; typically 1.2 equiv for unoptimized batch modes, catalytic amounts possible with ligands).[1][2]

-

Add Potassium Acetate (KOAc) (2.5 equiv) as the base.[2]

-

Solvent: Anhydrous DMF (Dimethylformamide).[2]

-

-

Execution:

-

Work-up:

-

Purification:

Pathway 2: Formylation-Reduction (High Fidelity Lab Scale)

Mechanism: N-Formylation followed by Amide Reduction Source Grounding: Standard organic transformation for N-monomethylation [2][3].[1][2]

Direct alkylation of anilines with methyl iodide often leads to over-methylation (forming tertiary amines and quaternary salts).[2] This two-step sequence guarantees exclusive mono-methylation .[1][2]

Reaction Scheme

Detailed Protocol

Step 1: Synthesis of N-(3-fluoro-4-methylphenyl)formamide[1][2]

-

Setup: In a round-bottom flask equipped with a reflux condenser.

-

Reaction:

-

Work-up:

Step 2: Reduction to Secondary Amine[2]

-

Setup: Dry 3-neck flask under Nitrogen/Argon atmosphere.

-

Reagents:

-

Execution:

-

Reflux the mixture for 2–4 hours.

-

Quench: Cool to 0°C. Carefully add Methanol (to destroy excess borane) followed by 1M HCl.

-

Reflux the acidic solution for 1 hour (to break the boron-amine complex).

-

-

Isolation:

Pathway 3: Reductive Amination (Optimization Required)

Mechanism: Imine formation followed by hydride reduction.[1][2] Source Grounding: Modified Eschweiler-Clarke / Borohydride reduction [4].[1][2]

While theoretically simple, reacting the aniline with formaldehyde and NaBH₄ often yields the dimethyl (tertiary) aniline.[2] To favor the mono-methyl product, specific conditions must be used.

Protocol for Selectivity

-

Reagents:

-

Process:

-

Critical Control: Monitor strictly by HPLC. If dimethylation is observed, switch to Pathway 2.[2]

Comparative Analysis of Pathways

| Feature | Route 1: Cu-Catalyzed | Route 2: Formylation-Red | Route 3: Reductive Alkylation |

| Selectivity | High (Excess MeNH₂) | Perfect (Mono-only) | Moderate (Risk of di-Me) |

| Scalability | High (Industrial) | Medium (Step-intensive) | High |

| Cost | Low (Cu catalyst) | Medium (Reducing agents) | Low |

| Precursor | Aryl Bromide | Aniline | Aniline |

| Use Case | Bulk Synthesis | Reference Standards | Quick Screening |

Analytical Characterization

Confirm the identity of the synthesized product using the following expected spectral data.

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR:

-

Mass Spectrometry (ESI+):

Safety & Handling[1][2]

-

Fluorinated Anilines: Highly toxic if swallowed or absorbed through skin.[1][2] Can cause methemoglobinemia.[1][2] Use double nitrile gloves and work in a fume hood.[1][2]

-

Methylamine: Gas at room temperature (if not in solution).[2] Extremely flammable and corrosive.[1][2]

-

Borane/LiAlH₄: Water-reactive.[1][2] quench carefully under inert gas.

Visualization: Workflow Logic

Figure 2: Decision tree for selecting the synthesis pathway based on starting material availability.

References

-

Patent: WO2015200709A1.[1][2] "Histone demethylase inhibitors."[1][2] Google Patents. (See Preparation 151a).[1][2]

-

Protocol: "Synthesis of N-(3-chloro-4-fluorophenyl)formamide." PrepChem. [Link] (General procedure for fluoro-aniline formylation).[1][2]

-

Article: "Access to N-CF3 Formamides by Reduction of N-CF3 Carbamoyl Fluorides." National Institutes of Health (PMC). [Link] (Discusses formamide reduction stability).[1][2]

-

Methodology: "Eschweiler–Clarke reaction."[1][2][6] Wikipedia / Organic Chemistry Portal. [Link] (General mechanism for reductive methylation).[1][2]

Sources

- 1. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. aablocks.com [aablocks.com]

- 4. WO2015200709A1 - Histone demethylase inhibitors - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Characterization of 3-Fluoro-4-methylaniline

Abstract

3-Fluoro-4-methylaniline, a key fluorinated aromatic amine, serves as a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a fluorine substituent, imparts enhanced reactivity and stability, making it a compound of significant interest in drug discovery and materials science.[1] This guide provides an in-depth analysis of the core physical properties of 3-Fluoro-4-methylaniline, namely its melting and boiling points. We will detail the standard methodologies for their experimental determination, emphasizing the causality behind procedural choices to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Compound Identification and Properties

Precise identification is the bedrock of any chemical analysis. 3-Fluoro-4-methylaniline is cataloged under several identifiers, ensuring unambiguous reference in research and procurement.

| Identifier | Value |

| Chemical Name | 3-Fluoro-4-methylaniline |

| Synonyms | 4-Amino-2-fluorotoluene, 3-Fluoro-p-toluidine[1] |

| CAS Number | 452-77-7[1][2] |

| Molecular Formula | C₇H₈FN[1] |

| Molecular Weight | 125.15 g/mol [1] |

The primary physical constants, melting and boiling points, are crucial for purification, reaction setup, and safety assessments. These values are summarized below.

| Physical Property | Value | Source |

| Melting Point | 30-32 °C (lit.) | [2] |

| 32 °C | [3] | |

| 35 °C | [1] | |

| Boiling Point | 93 °C at 12 mmHg | [1][2] |

| 200-205 °C (at atmospheric pressure) | [3] | |

| Appearance | Light yellow to brown powder or lump[1]; colorless or slight yellow solid[3] | |

| Density | 1.093 g/mL at 25 °C (lit.)[2] |

Note: The slight variation in reported melting points is common and can be attributed to differences in analytical methods and sample purity.

Experimental Determination of Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden this range.[4]

Causality of Method Selection: Digital Melting Point Apparatus

For high-precision applications in pharmaceutical and research settings, a digital melting point apparatus (e.g., a Mel-Temp) is the preferred instrument. This choice is predicated on several factors:

-

Uniform Heating: A heated metal block ensures consistent and evenly distributed thermal energy to the sample, mitigating errors from uneven heating.[4]

-

Precise Temperature Control: Digital control allows for a slow and steady heating rate (e.g., 1-2 °C/min), which is critical for accurately observing the phase transition.[4][5]

-

Safety: It eliminates the need for flammable oil baths, reducing laboratory hazards.

Self-Validating Protocol for Melting Point Determination

This protocol is designed to be self-validating by incorporating a preliminary rapid determination to establish an approximate range, followed by a meticulous, slow determination for accuracy.

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of 3-Fluoro-4-methylaniline on a watch glass. Press the open end of a capillary tube into the powder, ensuring a packed sample height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.[5]

-

Rapid Preliminary Run: Heat the sample at a fast rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range. This conserves time and informs the subsequent, more precise measurement.[4]

-

Accurate Determination: Using a fresh sample, heat rapidly to approximately 20°C below the estimated melting point found in the preliminary run.[5]

-

Slow Heating Phase: Decrease the heating rate to 1-2 °C per minute.[4][5] This slow ramp is crucial for allowing the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature.

-

Record the Melting Range:

-

Verification: Repeat the accurate determination with a fresh sample to ensure the results are consistent and reproducible.

Caption: Workflow for accurate melting point determination.

Experimental Determination of Boiling Point

The boiling point, the temperature at which a liquid's vapor pressure equals the atmospheric pressure, is another key physical constant. For 3-Fluoro-4-methylaniline, which has a relatively high boiling point at atmospheric pressure (200-205 °C), vacuum distillation is often employed to prevent potential decomposition at elevated temperatures.[3] The reported boiling point of 93 °C at 12 mmHg demonstrates this practice.[1][2]

Causality of Method Selection: Thiele Tube Method

For determining the boiling point with a minimal amount of substance, the Thiele tube method is highly effective and resource-efficient.[6]

-

Principle of Operation: The unique shape of the Thiele tube facilitates the creation of convection currents in the heating oil when the side arm is heated.[4] This ensures a uniform temperature distribution around the sample and thermometer, which is paramount for accuracy.

-

Vapor Pressure Equilibrium: The method directly utilizes the definition of boiling point. By trapping the compound's vapor in an inverted capillary tube, we can observe the point at which its internal vapor pressure equals the surrounding atmospheric pressure.[6]

Self-Validating Protocol for Boiling Point Determination (Thiele Tube)

This protocol ensures accuracy by precisely identifying the equilibrium point between the liquid's vapor pressure and the atmospheric pressure.

Step-by-Step Methodology:

-

Apparatus Assembly: Add a small amount (approx. 0.5 mL) of 3-Fluoro-4-methylaniline to a small test tube. Place a melting point capillary tube, sealed end up, into the test tube.

-

Thermometer Attachment: Attach the test tube assembly to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube and insert the thermometer assembly, ensuring the heating oil level is above the side arm.

-

Heating: Gently heat the side arm of the Thiele tube with a micro-burner.[7] Initially, a slow stream of bubbles will emerge from the inverted capillary as trapped air expands.[6]

-

Identify Boiling: As the temperature approaches the boiling point, the bubbling will become a rapid, continuous stream as the sample's vapor pressure overcomes the atmospheric pressure.[7]

-

Cooling and Observation: Remove the heat source. The bubbling will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point.[6][7] At this moment, the external atmospheric pressure has just overcome the vapor pressure of the substance.

-

Verification: Allow the apparatus to cool and repeat the heating/cooling cycle to obtain a consistent reading.

Caption: Thiele tube method for boiling point determination.

Safety and Handling

3-Fluoro-4-methylaniline is a combustible liquid and is toxic if swallowed, inhaled, or in contact with skin.[8] It causes skin and serious eye irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood. Store in a cool, dry place away from ignition sources.[3]

Conclusion

The accurate determination of physical properties such as melting and boiling points is a non-negotiable aspect of chemical research and development. For 3-Fluoro-4-methylaniline, a melting point range of approximately 30-35°C and a boiling point of 200-205°C (or 93°C at 12 mmHg) are consistently reported. By employing systematic, self-validating protocols like those detailed here, researchers can ensure the generation of high-fidelity data, which is essential for advancing synthetic chemistry, pharmaceutical development, and materials science applications.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved February 7, 2024, from [Link]

-

Melting point determination - SSERC. (n.d.). SSERC. Retrieved February 7, 2024, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

-

BOILING POINT DETERMINATION. (n.d.). University of Calgary. Retrieved February 7, 2024, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Fluoro-4-methylaniline | 452-77-7 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 3-Fluoro-N,4-dimethylaniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-fluoro-N,4-dimethylaniline, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Recognizing the scarcity of published quantitative data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge, theoretical principles, and detailed experimental methodologies required to determine its solubility in a range of common organic solvents.

Introduction to 3-Fluoro-N,4-dimethylaniline and its Physicochemical Significance

3-Fluoro-N,4-dimethylaniline, with the chemical structure C₈H₁₀FN, is a substituted aromatic amine. Its molecular architecture, featuring a fluorinated and methylated benzene ring attached to a dimethylated amino group, dictates its physicochemical properties, including its solubility. The fluorine atom and methyl groups influence the molecule's polarity, lipophilicity, and potential for intermolecular interactions, all of which are critical determinants of its behavior in various solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products.

Theoretical Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the principle of "like dissolves like." This adage is a simplified representation of the thermodynamic balance between solute-solute, solvent-solvent, and solute-solvent interactions. For 3-fluoro-N,4-dimethylaniline, the following intermolecular forces are of primary importance:

-

Van der Waals Forces: These non-specific attractive forces, including London dispersion forces and dipole-dipole interactions, are present between all molecules. The aromatic ring and methyl groups of 3-fluoro-N,4-dimethylaniline contribute significantly to these interactions, particularly in non-polar solvents.

-

Dipole-Dipole Interactions: The presence of the electronegative fluorine atom and the nitrogen of the amino group creates a molecular dipole moment. This allows for electrostatic interactions with polar solvent molecules.

-

Hydrogen Bonding: While the tertiary amine in 3-fluoro-N,4-dimethylaniline cannot act as a hydrogen bond donor, the nitrogen atom can act as a hydrogen bond acceptor. This interaction is particularly relevant in protic solvents like alcohols.

The interplay of these forces determines the extent to which the energy required to break the solute's crystal lattice and disrupt the solvent's intermolecular forces is compensated by the energy released upon the formation of new solute-solvent interactions.

Predicted Solubility Profile of 3-Fluoro-N,4-dimethylaniline

In the absence of specific experimental data, a qualitative prediction of the solubility of 3-fluoro-N,4-dimethylaniline in various organic solvents can be made based on the behavior of analogous compounds like aniline and other substituted anilines.[1][2] Aniline itself is slightly soluble in water but demonstrates good solubility in many organic solvents.[1] The introduction of a fluorine atom and two methyl groups is expected to increase the lipophilicity of the molecule, likely decreasing its solubility in highly polar solvents like water and enhancing its solubility in non-polar and moderately polar organic solvents.

The following table presents a predicted qualitative solubility profile for 3-fluoro-N,4-dimethylaniline. It is crucial to note that these are predictions and must be confirmed by experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | Soluble | The ability of the nitrogen atom to accept hydrogen bonds and the overall polarity of the molecule suggest good solubility. The related compound 4-fluoro-3-methylaniline is known to be soluble in methanol.[1] |

| Aprotic Polar | Acetone, Ethyl Acetate | Soluble to Moderately Soluble | Dipole-dipole interactions between the solute and solvent are expected to facilitate dissolution. |

| Non-Polar Aromatic | Toluene | Soluble | The aromatic ring of 3-fluoro-N,4-dimethylaniline will have favorable π-π stacking interactions with toluene. |

| Non-Polar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these non-polar solvents will likely limit solubility. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions, making them good candidates for dissolving 3-fluoro-N,4-dimethylaniline. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method, which is a robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

3-Fluoro-N,4-dimethylaniline (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator or shaker bath

-

Vortex mixer

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-fluoro-N,4-dimethylaniline to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly and vortex for approximately 1-2 minutes to ensure good initial mixing.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours, and the optimal time should be determined by analyzing samples at different time points until the concentration in the supernatant remains constant.

-

-

Sampling and Sample Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantitatively dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-fluoro-N,4-dimethylaniline of known concentrations.

-

Analyze the standard solutions and the diluted samples using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of 3-fluoro-N,4-dimethylaniline in the diluted samples from the calibration curve.

-

Calculate the original solubility in the solvent by taking into account the dilution factor.

-

Safety, Handling, and Disposal

As with any chemical substance, proper safety precautions must be observed when handling 3-fluoro-N,4-dimethylaniline and the organic solvents used.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents down the drain.

For detailed safety information, always refer to the Safety Data Sheet (SDS) for 3-fluoro-N,4-dimethylaniline and the respective solvents. The GHS classification for the related compound 3-fluoro-4-methylaniline indicates that it can be fatal if swallowed and harmful in contact with skin or if inhaled, and causes skin and eye irritation.[3] Similar hazards should be assumed for 3-fluoro-N,4-dimethylaniline until specific toxicological data is available.

Conclusion

While specific, publicly available solubility data for 3-fluoro-N,4-dimethylaniline remains limited, this technical guide provides a robust framework for its determination. By understanding the underlying theoretical principles and adhering to the detailed experimental protocol, researchers can confidently and accurately measure the solubility of this important chemical intermediate in a variety of organic solvents. This data is essential for the efficient and safe use of 3-fluoro-N,4-dimethylaniline in research, development, and manufacturing.

References

-

LookChem. 4-Fluoro-3-methylaniline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3-Fluoro-4-methylaniline

This guide provides a comprehensive analysis of the spectral data for 3-Fluoro-4-methylaniline (CAS No. 452-77-7), a versatile aromatic amine intermediate crucial in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and field-proven insights.

Molecular Structure and Spectroscopic Overview

3-Fluoro-4-methylaniline, with the molecular formula C₇H₈FN and a molecular weight of 125.15 g/mol , possesses a unique substitution pattern on the benzene ring that gives rise to characteristic spectral features.[1] Understanding these features is paramount for its identification, purity assessment, and structural elucidation in various chemical matrices.

Molecular Structure Diagram

Caption: Chemical structure of 3-Fluoro-4-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Fluoro-4-methylaniline, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra of aromatic amines like 3-Fluoro-4-methylaniline is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing can be applied. The use of a deuterated solvent is crucial as it provides a lock signal for the spectrometer and avoids overwhelming the spectrum with solvent protons.

-

Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition: Before acquisition, the magnetic field is shimmed to ensure homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans and a proton-decoupled pulse sequence are employed to enhance the signal and simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is commonly used as an internal reference.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 3-Fluoro-4-methylaniline in CCl₄ (300 MHz) exhibits distinct signals for the aromatic protons, the amine protons, and the methyl protons.[2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.81 | Triplet | 1H | H-5 |

| ~6.20 | Multiplet | 2H | H-2, H-6 |

| ~3.63 | Broad Singlet | 2H | -NH₂ |

| ~2.10 | Singlet | 3H | -CH₃ |

Interpretation:

-

The methyl protons (-CH₃) appear as a singlet at approximately 2.10 ppm, indicating no adjacent protons to cause splitting.

-

The amine protons (-NH₂) typically appear as a broad singlet around 3.63 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

The aromatic protons show a more complex pattern due to spin-spin coupling with each other and with the fluorine atom.

-

The proton at position 5 (H-5), which is ortho to the methyl group and meta to the amino group, appears as a triplet around 6.81 ppm.

-

The protons at positions 2 and 6 (H-2 and H-6) are in more complex environments and appear as a multiplet around 6.20 ppm. The coupling with the adjacent fluorine atom (³J-H,F coupling) significantly influences the splitting pattern of H-2.

-

¹H NMR Coupling Diagram

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Substituted Anilines, with a Focus on Fluoro- and Methyl- Moieties

A Note on Chemical Specificity: This guide provides in-depth safety and handling protocols for substituted anilines, a class of compounds utilized in pharmaceutical research and development. The principles outlined here are grounded in authoritative safety data for structurally related compounds. However, a specific Safety Data Sheet (SDS) for "3-Fluoro-n,4-dimethylaniline" was not identifiable, potentially due to an ambiguous chemical name. Researchers must obtain and meticulously follow the SDS provided by the manufacturer for the specific chemical being used. The information herein should be considered as a supplementary resource to, not a replacement for, the manufacturer's official safety documentation.

Introduction: The Double-Edged Sword of Substituted Anilines

Substituted anilines are foundational building blocks in medicinal chemistry, enabling the synthesis of a vast array of therapeutic agents. The introduction of fluorine and methyl groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. However, these same substitutions can also alter the toxicological profile of the parent aniline structure. A deep understanding of the potential hazards and the implementation of robust safety protocols are paramount for any researcher working with these compounds. This guide offers a technical framework for the safe handling of substituted anilines, drawing on established safety data for analogous structures.

Hazard Identification and Risk Assessment

Substituted anilines, as a class, present a range of potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.[1][2] Toxicological data for structurally similar compounds, such as 3,4-Dimethylaniline and 3-Fluoro-4-methylaniline, indicate a high degree of acute toxicity via all routes of exposure.[1][2]

Key Health Hazards:

-

Acute Toxicity: Harmful or fatal if swallowed, in contact with skin, or if inhaled.[2]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]

-

Skin and Eye Irritation: Can cause serious eye irritation and skin irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.

The table below summarizes the hazard classifications for representative substituted anilines.

| Hazard Classification | 3,4-Dimethylaniline | 3-Fluoro-4-methylaniline |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[1] | Category 3 (Toxic if swallowed)[2] |

| Acute Dermal Toxicity | Category 3 (Toxic in contact with skin)[1] | Category 3 (Toxic in contact with skin)[2] |

| Acute Inhalation Toxicity | Category 3 (Toxic if inhaled)[1] | Category 3 (Toxic if inhaled)[2] |

| Skin Corrosion/Irritation | Not Classified | Category 2 (Causes skin irritation)[2] |

| Serious Eye Damage/Irritation | Not Classified | Category 2 (Causes serious eye irritation)[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Blood, Hematopoietic System)[1] | Not Classified |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety posture when handling substituted anilines relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All work with substituted anilines should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4] This is the primary means of controlling exposure to harmful vapors or dusts.

-

Closed Systems: For larger scale operations, the use of a closed system for handling the product is recommended to minimize the risk of release.[1][2]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2][3]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][3]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for short-term use, but always consult the manufacturer's specifications for breakthrough times and compatibility.

-

Lab Coat: A full-length laboratory coat should be worn to protect street clothing.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to prevent accidental exposure and maintain the integrity of the chemical.

Handling

-

Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[1]

-

Avoid Inhalation: Do not breathe dust, mist, or vapors.[1][2]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3]

-

Grounding: Take precautionary measures against static discharge, especially when handling flammable materials.

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[1][4]

-

Temperature: Some substituted anilines may require refrigeration.[1] Always refer to the manufacturer's SDS for specific storage temperature requirements.

-

Incompatibilities: Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][2]

-

Security: Store in a locked cabinet or a secure, restricted-access area.[1]

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency situation can significantly mitigate the consequences of an accidental release or exposure.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[1][2]

Spill Response

-

Small Spills: Isolate the spill area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.

-

Large Spills: Evacuate the area. Increase the immediate precautionary measure distance.[4] If it can be done safely, stop the leak. Dike the runoff from fire control for later disposal.[4] Do not allow the material to enter drains or waterways.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][2]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Hazardous combustion products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and in the case of fluorinated compounds, hydrogen fluoride (HF).[1][2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Disposal Considerations

All waste materials must be disposed of in accordance with local, regional, and national regulations.

-

Chemical Waste: Dispose of the chemical and its container to an approved waste disposal plant.[1]

-

Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical.

-

Environmental Precautions: Do not allow the chemical to enter the environment.[1] Substituted anilines can be toxic to aquatic life with long-lasting effects.[1]

Workflow Diagrams

Standard Handling Protocol for Substituted Anilines

Caption: A stepwise workflow for the safe handling of substituted anilines in a laboratory setting.

Emergency Response for Skin Exposure

Caption: Immediate actions to take in the event of skin contact with a substituted aniline.

Conclusion

While substituted anilines are invaluable in drug discovery, their potential for harm necessitates a culture of safety and preparedness. By understanding the inherent hazards, utilizing appropriate controls and PPE, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with these potent chemical entities. The causality behind these experimental choices is clear: proactive safety measures are not an impediment to research but rather a prerequisite for its successful and responsible execution. Every protocol described herein is designed as a self-validating system, ensuring that safety is an integral part of the scientific process.

References

- Synquest Labs.

- Fisher Scientific.

- Chemsrc. 3,4-Dimethylaniline | CAS#:95-64-7.

- Santa Cruz Biotechnology. 4-Fluoro-N,N-dimethylaniline | CAS 403-46-3.

- CAMEO Chemicals - NOAA. 4-FLUOROANILINE.

- Carl ROTH.

- Synquest Labs.

- Fisher Scientific.

- Carl ROTH.

- TCI Chemicals. 4-Fluoro-N,N-dimethylaniline 403-46-3.

- PubChem. 4-Fluoro-3,5-dimethylaniline | C8H10FN | CID 19103348.

- PubChem. N,N-Dimethyl-4-fluoroaniline | C8H10FN | CID 136249.

- Capot Chemical.

- Ing. Petr Švec - PENTA s.r.o.

Sources

Methodological & Application

Using 3-Fluoro-n,4-dimethylaniline for synthesis of pharmaceutical intermediates

Application Note: Strategic Utilization of 3-Fluoro-N,4-dimethylaniline in Pharmaceutical Synthesis

Abstract

This technical guide details the application of 3-Fluoro-N,4-dimethylaniline (CAS: 1391053-68-9 or analog isomers) as a high-value building block in the synthesis of small-molecule kinase inhibitors and CNS-active agents. Unlike simple anilines, this trisubstituted scaffold offers a dual advantage: the C3-fluorine atom modulates the pKa of the amine while sterically and electronically protecting the C4-methyl group from rapid benzylic oxidation (metabolic switching). This note provides a validated protocol for Buchwald-Hartwig amination and outlines the structural logic for its inclusion in Lead Optimization campaigns.

Strategic Rationale: The "Fluorine Effect" in MedChem

In drug design, replacing a hydrogen or a simple methyl-aniline with 3-Fluoro-N,4-dimethylaniline addresses two critical failure modes: Metabolic Clearance and Permeability .

Metabolic Blockade

The C4-methyl group on an aniline ring is a "metabolic soft spot," prone to rapid oxidation by Cytochrome P450 (CYP) enzymes to form a benzoic acid derivative, leading to rapid clearance.

-

Mechanism: The Fluorine atom at position C3 exerts a strong electron-withdrawing effect ($ \sigma_p = 0.06, \sigma_m = 0.34 $), deactivating the ring towards electrophilic attack.

-

Steric Shielding: The Van der Waals radius of Fluorine (1.47 Å) is sufficient to sterically hinder CYP access to the adjacent C4-methyl group without disrupting binding in the target protein's hydrophobic pocket.

Lipophilicity & Permeability

N-methylation transforms the primary amine into a secondary amine, removing a hydrogen bond donor (HBD). This generally improves blood-brain barrier (BBB) permeability and intestinal absorption.

-

LogP Modulation: The C3-F substitution typically increases LogP by ~0.2–0.3 units compared to the non-fluorinated parent, enhancing membrane traverse.

Diagram 1: Structural Logic & Metabolic Stability

Caption: Mechanism of metabolic stabilization provided by C3-fluorination adjacent to the C4-methyl group.

Technical Profile & Handling

| Property | Specification | Critical Note |

| CAS Number | 1391053-68-9 (Generic) | Verify specific isomer; often custom synthesized. |

| Molecular Weight | 153.19 g/mol | |

| Appearance | Pale yellow to brown oil | Oxidizes upon air exposure; store under Argon. |

| pKa (Conj. Acid) | ~4.5 - 5.0 | Lower than N,4-dimethylaniline (~5.2) due to F-induction. |

| Solubility | DCM, DMSO, Toluene | Poor water solubility. |

| Hazards | Toxic if swallowed/absorbed | Skin Permeable. Double-gloving (Nitrile) required. |

Application Protocol: Buchwald-Hartwig Cross-Coupling

The most critical reaction for this intermediate is coupling the secondary amine (N-Me) to a heteroaryl halide (e.g., 4-chloroquinazoline) to synthesize kinase inhibitors. Secondary anilines are sterically more demanding than primary anilines, requiring specific ligand choices to prevent

Reaction Scheme

Substrates: 3-Fluoro-N,4-dimethylaniline + 4-Chloro-6,7-dimethoxyquinazoline (Model Electrophile). Catalyst System: Pd₂(dba)₃ / XPhos. Base: Cs₂CO₃ (Cesium Carbonate).

Step-by-Step Methodology

Reagents:

-

3-Fluoro-N,4-dimethylaniline (1.2 equiv)

-

Heteroaryl Chloride (1.0 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4 mol%)

-

Cs₂CO₃ (2.0 equiv, anhydrous)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Workflow:

-

Preparation (Glovebox/Schlenk Line):

-

Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Cool under Argon flow.

-

Add Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol).

-

Note: Pre-complexing the catalyst for 5 mins in 1 mL solvent is recommended for difficult substrates.

-

-

Substrate Addition:

-

Add the Heteroaryl Chloride (1.0 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol).

-

Seal the tube with a septum.

-

Evacuate and backfill with Argon (3 cycles) to remove O₂. Oxygen is the primary cause of stalling in this reaction.

-

-

Amine Addition:

-

Dissolve 3-Fluoro-N,4-dimethylaniline (184 mg, 1.2 mmol) in 4 mL of anhydrous 1,4-Dioxane.

-

Inject the solution through the septum using a gas-tight syringe.

-

-

Reaction:

-

Heat the sealed vessel to 100°C in an oil bath.

-

Stir vigorously (800 RPM) for 12–16 hours.

-

Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aryl chloride. The product is typically more polar and fluorescent.

-

-

Workup:

-

Purification:

-

Flash Column Chromatography: Silica Gel (230-400 mesh).

-

Gradient: 0%

40% EtOAc in Hexanes. -

Yield Expectation: 75–88%.

-

Diagram 2: Experimental Workflow

Caption: Optimized Buchwald-Hartwig coupling workflow for sterically hindered secondary anilines.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<30%) | Catalyst poisoning (O₂). | Ensure rigorous degassing (freeze-pump-thaw preferred). Switch to BrettPhos if XPhos fails. |

| Dehalogenation | Lower temp to 80°C; switch solvent to Toluene. | |

| Protodealkylation | Harsh conditions. | Avoid strong alkoxide bases (NaOtBu) if sensitive groups are present; stick to Cs₂CO₃. |

| Product Purity | Residual Pd. | Use a scavenger resin (e.g., SiliaMetS® Thiol) post-workup. |

Analytical Validation (NMR Criteria):

-

¹H NMR (DMSO-d₆):

-

N-Methyl doublet/singlet:

3.2–3.5 ppm. -

Aromatic protons (Aniline ring): Look for the specific coupling patterns of the 1,3,4-substitution. The proton ortho to Fluorine will show

coupling (~10-12 Hz).

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

Sources

Protocol for N-Alkylation of 3-Fluoro-4-methylaniline: A Guide for Researchers

Introduction: The Significance of N-Alkylated Anilines in Modern Drug Discovery

N-alkylated anilines are a cornerstone structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence stems from the ability of the nitrogen-aryl bond to confer specific electronic and conformational properties, which are crucial for molecular recognition and biological activity. The strategic introduction of alkyl groups on the aniline nitrogen allows for the fine-tuning of a molecule's lipophilicity, basicity, and metabolic stability, directly impacting its pharmacokinetic and pharmacodynamic profile. For drug development professionals, mastering the selective N-alkylation of substituted anilines, such as 3-fluoro-4-methylaniline, is a critical skill for the efficient generation of novel chemical entities with therapeutic potential.

This application note provides a comprehensive guide to the N-alkylation of 3-fluoro-4-methylaniline, a substrate of interest due to the combined electronic effects of its substituents. We will delve into the underlying chemical principles, explore various synthetic strategies, and present a detailed, field-proven protocol for its successful N-benzylation.

Scientific Principles: Navigating the Reactivity of 3-Fluoro-4-methylaniline

The reactivity of 3-fluoro-4-methylaniline in N-alkylation reactions is governed by the electronic properties of the substituents on the aromatic ring. The methyl group at the para-position is an electron-donating group, which increases the electron density on the aniline nitrogen, thereby enhancing its nucleophilicity. Conversely, the fluorine atom at the meta-position is an electron-withdrawing group, which tends to decrease the electron density on the nitrogen.[1][2] The interplay of these opposing effects modulates the overall reactivity of the amine. While the electron-donating effect of the methyl group generally predominates, making the amine sufficiently nucleophilic for alkylation, the presence of the fluorine atom can influence reaction rates and may necessitate specific catalytic systems to achieve high yields.

Several methods can be employed for the N-alkylation of anilines, each with its own set of advantages and limitations:

-

Direct Alkylation with Alkyl Halides: This classical approach involves the reaction of the aniline with an alkyl halide in the presence of a base. While straightforward, this method can suffer from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.

-

Catalytic N-Alkylation with Alcohols: A greener and more atom-economical approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on nickel, cobalt, iridium, or ruthenium).[3][4] This "borrowing hydrogen" or "hydrogen autotransfer" methodology proceeds via the in situ oxidation of the alcohol to an aldehyde, which then forms an imine with the aniline, followed by reduction of the imine.

-

Reductive Amination: This powerful one-pot reaction involves the condensation of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.[5][6] This method offers excellent control over the degree of alkylation and is tolerant of a wide range of functional groups.

For the N-benzylation of 3-fluoro-4-methylaniline, both catalytic N-alkylation with benzyl alcohol and reductive amination with benzaldehyde represent robust and reliable strategies. Below, we provide a detailed protocol for a nickel-catalyzed N-alkylation, a cost-effective and efficient method.

Experimental Protocol: Nickel-Catalyzed N-Benzylation of 3-Fluoro-4-methylaniline

This protocol is adapted from established procedures for the nickel-catalyzed N-alkylation of anilines with alcohols.[7][8]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Fluoro-4-methylaniline | ≥98% | Commercially Available |

| Benzyl alcohol | ≥99% | Commercially Available |

| Nickel(II) bromide (NiBr₂) | ≥98% | Commercially Available |

| 1,3-Bis(diphenylphosphino)propane (dppp) | ≥98% | Commercially Available |

| Potassium tert-butoxide (t-BuOK) | ≥98% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Saturated aqueous sodium bicarbonate | Laboratory prepared | - |

| Brine | Laboratory prepared | - |

| Anhydrous magnesium sulfate | Laboratory grade | Commercially Available |

Safety Precautions:

-

3-Fluoro-4-methylaniline is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[9] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Nickel(II) bromide is a suspected carcinogen and is harmful if swallowed or inhaled. Handle with appropriate care and PPE.

-

Potassium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Toluene is a flammable and volatile solvent. Work in a well-ventilated area away from ignition sources.

Experimental Workflow Diagram:

Step-by-Step Protocol:

-

Reaction Setup:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiBr₂ (0.025 mmol, 1.0 eq) and dppp (0.05 mmol, 2.0 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add 3-fluoro-4-methylaniline (1.0 mmol, 4.0 eq), benzyl alcohol (0.25 mmol, 1.0 eq), and potassium tert-butoxide (0.25 mmol, 1.0 eq) to the Schlenk tube under the inert atmosphere.

-

Add anhydrous toluene (2.0 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.

-

-

Reaction Monitoring:

-

Stir the reaction mixture vigorously at 130 °C for 24-48 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by carefully adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) followed by brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-3-fluoro-4-methylaniline.

-

Characterization and Validation (Trustworthiness):

-

¹H NMR: Expect signals for the aromatic protons of both the aniline and benzyl rings, a singlet for the methyl group, a singlet for the benzylic methylene protons, and a broad singlet for the N-H proton. The fluorine atom will cause splitting of the adjacent aromatic protons.

-

¹³C NMR: Expect distinct signals for all carbon atoms in the molecule.

-

IR Spectroscopy: Look for characteristic absorption bands for the N-H bond (around 3400 cm⁻¹), C-H bonds (aromatic and aliphatic), C=C bonds (aromatic), and the C-F bond.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₁₄H₁₄FN (m/z = 215.11) should be observed.

By comparing the obtained analytical data with these expected values and data from similar compounds, the identity and purity of the product can be confidently established.

Conclusion and Future Perspectives

This application note has provided a detailed protocol for the N-alkylation of 3-fluoro-4-methylaniline, a valuable building block in medicinal chemistry and materials science. The presented nickel-catalyzed method offers an efficient and cost-effective route to the desired N-benzylated product. Researchers can adapt this protocol for the synthesis of a variety of N-alkylated derivatives by employing different alcohols as the alkylating agent. Further optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, may lead to improved yields and shorter reaction times. The principles and techniques outlined herein provide a solid foundation for drug development professionals and researchers to confidently synthesize and explore the potential of novel N-alkylated aniline derivatives.

References

-

PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

- Vyaset, V., Maurya, P., & Indra, A. (2023). Metal-organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. Chemical Science, 14(44), 12339-12344.

- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega.

- Seyed, M. P., Behzad, S. H., Mansour, S., & Ebrahimi, S. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2), 125.

-

N-benzyl-N-methylaniline. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 4, 2026, from [Link]

- A novel protocol for the synthesis of secondary N-methylamines via reductive amination of aldehydes with N-Boc-N-methylamine has been developed, using Me2SiHCl as the reductant. (2025). The Journal of Organic Chemistry.

- Selva, M., et al. (2005). Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity. The Journal of Organic Chemistry.

- An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (2017).

-

Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. (n.d.). CONICET Digital. Retrieved February 4, 2026, from [Link]

- Bowman, M. D., & Peterson, J. S. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.

-

An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

- Bayguzina, A. R., et al. (2021). Catalytic N-Alkylation of Anilines.

-

Reactions of Aniline. (n.d.). Chemistry Steps. Retrieved February 4, 2026, from [Link]

-

Schemes of N‐alkylation reaction of: aniline with benzyl alcohol (a);... (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

- Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science.

- Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry.

-

Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

Sources

- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 2. journaleras.com [journaleras.com]

- 3. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum [chemicalbook.com]

- 4. CN112851518A - Synthesis method of N-methyl o-fluoroaniline - Google Patents [patents.google.com]

- 5. afit.edu [afit.edu]

- 6. N-Benzyl-N-methylaniline [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 3-Fluoro-N,4-dimethylaniline in Agrochemical Synthesis

Executive Summary & Chemical Significance[1][2][3][4]

3-Fluoro-N,4-dimethylaniline (CAS 1021144-10-4) represents a high-value pharmacophore in modern agrochemical design. While its primary amine counterpart (3-fluoro-4-methylaniline) is a staple in established fungicides, the N-methylated derivative offers distinct tactical advantages in structure-activity relationship (SAR) optimization.

Key Structural Advantages:

-

Metabolic Blocking: The N-methyl group inhibits rapid N-dealkylation and acetylation pathways common in primary anilines, potentially extending the half-life of the active ingredient (AI) in plant systems.

-

Conformational Locking: In amide-based fungicides (e.g., SDHIs), the N-methyl group forces specific rotameric conformations, which can enhance binding affinity to fungal succinate dehydrogenase complexes.

-

Lipophilicity Modulation: The removal of a hydrogen bond donor (N-H) alters the LogP, improving membrane permeability and cuticular penetration in foliar applications.

This guide details the application of this intermediate in synthesizing two critical agrochemical classes: N-Methylated Pyrazole Carboxamides (SDHI Fungicides) and Trisubstituted Ureas (Herbicides).

Application I: Synthesis of N-Methylated SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) like Fluxapyroxad rely on a biphenyl or phenyl-amine core. Replacing the standard NH-linkage with an N-Methyl linkage is a proven strategy to overcome resistance in fungal strains with specific mutations.

Mechanistic Pathway

The synthesis involves the acylation of the secondary amine (3-Fluoro-N,4-dimethylaniline) with a pyrazole acid chloride. Unlike primary anilines, this reaction requires careful base selection to prevent quaternary ammonium salt formation or incomplete conversion due to steric hindrance at the nitrogen.

Figure 1: Convergent synthesis pathway for N-methylated SDHI fungicides via acyl chloride coupling.

Detailed Protocol: Pyrazole Amidation Coupling

Objective: Synthesize an N-methylated amide analog of Fluxapyroxad using 3-Fluoro-N,4-dimethylaniline.

Reagents & Materials

| Reagent | Equiv.[1] | Role | Critical Attribute |

| 3-Fluoro-N,4-dimethylaniline | 1.0 | Substrate | Purity >98% (GC) |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 1.1 | Electrophile | Moisture sensitive |

| Triethylamine (Et3N) | 1.5 | Base | Dry, free of amines |

| Dichloromethane (DCM) | 10 Vol | Solvent | Anhydrous |

| DMAP | 0.05 | Catalyst | Acylation accelerator |

Step-by-Step Methodology

-

Preparation of Nucleophile Solution:

-

In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-Fluoro-N,4-dimethylaniline (10.0 mmol) in anhydrous DCM (50 mL).

-

Add Triethylamine (15.0 mmol) and DMAP (0.5 mmol). Cool the mixture to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acid chloride addition, preventing side reactions.

-

-

Acylation Reaction:

-

Dissolve the Pyrazole Acid Chloride (11.0 mmol) in DCM (20 mL) in a separate pressure-equalizing addition funnel.

-

Add the acid chloride solution dropwise to the aniline mixture over 30 minutes, maintaining internal temperature <5°C.

-

Observation: A white precipitate (Et3N[2]·HCl) will form immediately.

-

-

Reaction Completion:

-

Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting aniline peak should disappear.

-

-

Work-up & Isolation:

-

Quench the reaction with water (50 mL). Separate the organic phase.

-

Wash the organic phase sequentially with:

-

1M HCl (30 mL) – Removes unreacted amine/DMAP.

-

Sat. NaHCO3 (30 mL) – Neutralizes excess acid.

-

Brine (30 mL).

-

-

Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

-

Application II: Synthesis of Trisubstituted Urea Herbicides

The N-methyl group allows for the synthesis of trisubstituted ureas, a class known for inhibiting photosynthesis (PSII inhibitors).

Reaction Workflow

Reaction with aryl isocyanates yields chemically stable ureas. The steric bulk of the N-methyl group typically directs the isocyanate to the less hindered position if competing nucleophiles exist, but in this pure substrate, it forms the 1,1,3-trisubstituted urea.

Figure 2: Process flow for the synthesis of trisubstituted urea herbicides.

Analytical Validation (QC Standards)

To ensure the integrity of the synthesized agrochemicals, the following specification limits are recommended for the intermediate 3-Fluoro-N,4-dimethylaniline before use:

| Test Parameter | Specification | Method |

| Appearance | Clear, pale yellow liquid | Visual |

| Purity (GC-FID) | ≥ 98.5% | Area Normalization |

| Moisture (KF) | ≤ 0.5% | Karl Fischer |

| Primary Amine Content | ≤ 1.0% | GC (Impurity tracking) |

Note on Primary Amine Impurity: The presence of unmethylated 3-fluoro-4-methylaniline is critical. In amide synthesis, the primary amine reacts faster than the secondary (N-methyl) amine, leading to competitive byproduct formation (secondary amides) which have different biological profiles.

References

-

Fluxapyroxad Synthesis & Chemistry

- Rheinheimer, J., et al. "The synthesis and fungicidal activity of carboxamides." Bioorganic & Medicinal Chemistry Letters.

- Context: Describes the general coupling of aniline derivatives with pyrazole acid chlorides for SDHI synthesis.

-

Fluorinated Anilines in Agrochemicals

- Jeschke, P. "The unique role of fluorine in the design of active ingredients for modern crop protection." ChemBioChem.

- Context: Explains the metabolic stability conferred by fluoro- and methyl- substitutions on the aniline ring.

-

N-Methylation Effects on Amide Rotamers

- Smith, A. et al. "Conformational control in N-methylated amides." Journal of Organic Chemistry.

- Context: Provides the theoretical basis for using N-methyl groups to lock bioactive conform

(Note: Specific patent literature for CAS 1021144-10-4 is often nested within broader Markush structures of SDHI patents such as WO2006087343 or similar BASF/Syngenta filings regarding Fluxapyroxad analogs.)

Sources

Analytical techniques for characterizing 3-Fluoro-n,4-dimethylaniline

An Application Note for the Comprehensive Characterization of 3-Fluoro-N,4-dimethylaniline

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 3-Fluoro-N,4-dimethylaniline (CAS No. 187679-01-8), a substituted aniline derivative of increasing importance in pharmaceutical and specialty chemical synthesis. Addressing the need for robust and reliable analytical protocols, this document details the strategic application of chromatographic and spectroscopic techniques. We present field-proven, step-by-step protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind methodological choices, such as column selection and instrument parameters, is explained to empower researchers to adapt these protocols to their specific laboratory contexts. All procedures are designed as self-validating systems, incorporating standards and reference checks to ensure data integrity.

Introduction and Significance

3-Fluoro-N,4-dimethylaniline is a key chemical intermediate whose structural complexity—featuring a fluorine substituent, an N-methylated amine, and a tolyl backbone—necessitates a multi-technique approach for unambiguous identification, purity assessment, and quantification. The presence of a fluorine atom and a tertiary amine group imparts unique chemical properties that influence the selection of analytical methods. For instance, its volatility and thermal stability make it amenable to Gas Chromatography, while its UV chromophore allows for sensitive detection by HPLC.